N-(4-fluorobenzyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide
Overview
Description
N-(4-fluorobenzyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide is a synthetic organic compound characterized by its unique structural components, including a fluorobenzyl group, a tetrazole ring, and a methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile compound under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the fluorobenzyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorobenzyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group and the tetrazole ring are likely to play key roles in binding to these targets, while the methylsulfonyl group could influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-2-{5-[4-(methylsulfonyl)phenyl]-1H-tetrazol-1-yl}acetamide: Similar structure but with a different position of the tetrazole ring.
N-(4-chlorobenzyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-(4-fluorobenzyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3S/c1-27(25,26)15-8-4-13(5-9-15)17-20-22-23(21-17)11-16(24)19-10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKXPGJPZNJGPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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